molecular formula C23H18F3N5O2 B1665892 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide CAS No. 951627-57-9

4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide

Cat. No. B1665892
M. Wt: 453.4 g/mol
InChI Key: QOTCLGLPFWDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ12419304, also known as GTPL7734, is a bioactive chemical.

Scientific Research Applications

Electrophoresis and Quality Control

  • In a study on nonaqueous capillary electrophoresis, derivatives related to 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide were developed for the separation of imatinib mesylate and related substances, showing potential for quality control applications (Ye et al., 2012).

Potential in Antipsychotic Agents

  • Heterocyclic analogues of this compound were synthesized and evaluated as potential antipsychotic agents, showing promise in both in vitro and in vivo studies (Norman et al., 1996).

Analgesic and Anti-Inflammatory Properties

  • A study focusing on the synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, related to this compound, indicated potent analgesic and anti-inflammatory activities in animal models (Dewangan et al., 2016).

Pharmacological Activities

  • Substituted 6-bromoquinazolinones, which are structurally related, were synthesized and shown to have significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).

Antibacterial Activity

  • N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) derivatives, which share a structural core with the compound , have been synthesized and screened for antibacterial activity against various pathogens (Singh et al., 2010).

Antitumor Applications

  • Research on water-soluble analogues of quinazolin-4-one-based antitumor agents, related to this compound, has shown significant growth-inhibitory activity in vitro, suggesting potential in cancer therapy (Bavetsias et al., 2002).

Antibacterial, Anthelmintic, and Anti-Inflammatory Activities

  • Synthesized derivatives of quinazolinone have been shown to exhibit significant antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, highlighting the compound's broad pharmacological potential (Debnath & Manjunath, 2011).

properties

CAS RN

951627-57-9

Product Name

4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide

Molecular Formula

C23H18F3N5O2

Molecular Weight

453.4 g/mol

IUPAC Name

4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide

InChI

InChI=1S/C23H18F3N5O2/c1-13-3-4-14(21(32)30-16-7-8-27-20(11-16)23(24,25)26)9-19(13)29-15-5-6-18-17(10-15)22(33)31(2)12-28-18/h3-12,29H,1-2H3,(H,27,30,32)

InChI Key

QOTCLGLPFWDADD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZ12419304;  AZ 12419304;  AZ-12419304;  GTPL7734;  GTPL-7734;  GTPL 7734.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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